molecular formula C8H12N4O2 B13194735 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13194735
M. Wt: 196.21 g/mol
InChI Key: YAIMBVDDXPHFMA-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The piperidine ring can be introduced through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize scalable reactions and cost-effective catalysts to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.

    Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-amine are structurally related.

Uniqueness

5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of both piperidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and development .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

5-piperidin-4-yl-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C8H12N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H,13,14)(H,10,11,12)

InChI Key

YAIMBVDDXPHFMA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NNN=C2C(=O)O

Origin of Product

United States

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